9-fluoro-9H-fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-fluoro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUJNUYVLNPPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506838 | |
| Record name | 9-Fluoro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-90-5 | |
| Record name | 9-Fluoro-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20825-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoro-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Methods
Photoredox-Catalyzed Fluorination of Redox-Active Esters
The most robust method involves photoredox catalysis, enabling radical-polar crossover for efficient fluorination. This approach, detailed in recent literature, utilizes redox-active esters (RAEs) derived from carboxylic acid precursors.
Reaction Mechanism
- Redox-Active Ester Formation : The carboxylic acid precursor (e.g., 9-fluorenecarboxylic acid) is converted to an N-hydroxyphthalimide (NHPI) ester.
- Photoredox Activation : Under blue LED light, the photocatalyst Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) excites to generate a radical anion, initiating single-electron transfer (SET) to the RAE.
- Decarboxylation and Radical Formation : The RAE undergoes decarboxylation, producing a carbon-centered radical at the 9-position.
- Fluorination : Potassium fluoride (KF) serves as the fluorine source, with the radical intermediate transitioning to a carbocation, which reacts with fluoride to yield 9-fluoro-9H-fluorene.
Optimization Parameters
- Catalyst : Ir(ppy)₃ (2.5 mol%)
- Solvent : Dichloromethane (DCM)
- Light Source : Blue LEDs (450 nm)
- Temperature : Room temperature (25°C)
- Yield : 72% after 16 hours.
Table 1: Photoredox Fluorination Conditions and Outcomes
| Parameter | Specification |
|---|---|
| Catalyst | Ir(ppy)₃ |
| Solvent | Dichloromethane |
| Light Source | Blue LEDs (450 nm) |
| Fluoride Source | KF |
| Reaction Time | 16 hours |
| Yield | 72% |
This method avoids harsh reagents and operates under mild conditions, making it scalable for industrial applications. However, the requirement for specialized equipment (photoreactor) may limit accessibility.
Direct Electrophilic Fluorination of Fluorene
Electrophilic fluorination agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) could theoretically fluorinate fluorene at the 9-position. However, the inert nature of the bridgehead carbon toward electrophiles renders this approach impractical without directing groups or catalysts.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Photoredox Catalysis | Mild, room temperature | 72% | Scalable, regioselective | Requires photoreactor |
| Nucleophilic Substitution | High-temperature reflux | N/A | Simple reagents | Low efficiency, side reactions |
| Electrophilic Fluorination | Harsh reagents | N/A | Direct approach | Poor regioselectivity |
The photoredox method outperforms others in yield and selectivity, though infrastructure requirements may hinder adoption. Traditional substitution routes lack experimental support but remain areas for future exploration.
Experimental Considerations
Photoredox Procedure (Adapted from)
Redox-Active Ester Synthesis :
- React 9-fluorenecarboxylic acid (1.0 equiv) with N-hydroxypthalimide (1.2 equiv) and DCC (1.1 equiv) in DCM at 0°C for 2 hours.
- Filter and concentrate to isolate the RAE.
Fluorination :
- Combine RAE (1.0 equiv), Ir(ppy)₃ (2.5 mol%), and KF (3.0 equiv) in DCM.
- Irradiate with blue LEDs under nitrogen for 16 hours.
- Purify via column chromatography (hexane/ethyl acetate).
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of 9-fluoro-9H-fluorene derivatives as antimicrobial agents. Research on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of iron oxide nanoparticles significantly enhanced their antimicrobial activity .
Table 1: Antimicrobial Activity of Fluorene Derivatives
| Compound Type | Bacterial Strains Affected | Activity Level |
|---|---|---|
| O-Aryl-Carbamoyl-Oxymino-Fluorene | Staphylococcus aureus | High |
| Schiff Bases Derived from Fluorenone | Escherichia coli, Klebsiella pneumoniae | Moderate |
| Nanoparticle-Enhanced Fluorenones | Pseudomonas aeruginosa | Very High |
These findings indicate that structural modifications in fluorene derivatives can lead to enhanced biological activity, making them promising candidates for developing new antimicrobial therapies.
Applications in Organic Electronics
This compound derivatives have shown significant promise in organic electronics, particularly in organic solar cells (OSCs). A notable study introduced a 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative as a non-fullerene acceptor in bulk heterojunction solar cells. This compound exhibited a power conversion efficiency (PCE) of 5.34%, demonstrating its potential in photovoltaic applications .
Table 2: Performance Metrics of Fluorene-Based Solar Cells
| Compound | Type | Power Conversion Efficiency (PCE) |
|---|---|---|
| SBF-PDI (Spirobi[9H-fluorene]) | Non-Fullerene Acceptor | 5.34% |
| 9-Alkylidene-9H-Fluorene Polymer | Polymer Solar Cells | Not Specified |
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. For example, compounds derived from 9-fluorenone have shown antiviral properties and cytotoxicity against various cancer cell lines. Structural modifications have been explored to optimize their pharmacological profiles .
Case Study: Anticancer Activity
A study synthesized several derivatives of 2,7-diamidofluorenones and evaluated their antiproliferative effects against cancer cell lines. The results indicated that certain modifications led to enhanced activity as topoisomerase inhibitors, suggesting that these compounds could serve as lead molecules for developing new anticancer drugs .
Mechanism of Action
The mechanism by which 9-fluoro-9H-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
9-Chloro-9H-Fluorene Derivatives
- 9-Chloro-9-phenyl-9H-fluorene (CAS 25022-99-5): This compound, with a chlorine atom and phenyl group at the 9-position, is used as a high-purity pharmaceutical intermediate (purity ≥99%, moisture ≤0.5%) . Its chlorine substituent enhances reactivity in cross-coupling reactions compared to fluorine.
- 9-Chlorofluorene (CAS 35899-86-8): A simpler chloro derivative, it serves as a precursor in synthesizing polyfluorenes for optoelectronic devices. Its molecular weight (200.66 g/mol) and planar structure facilitate π-conjugation, critical for light-emitting applications .
Nitro-Substituted Fluorenes
- 9,9-Dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0): The nitro group at the 2-position increases electron-withdrawing effects, making it a key intermediate in explosives and dyes. Its methyl groups enhance steric hindrance, reducing aggregation in polymer matrices .
- 2-Nitro-9H-fluorene (CAS 607-57-8): With a nitro group directly on the fluorene backbone, this compound exhibits strong absorption in UV-Vis spectra (λₘₐₓ ~350 nm), useful in photochromic materials .
Alkylidene- and Arylidene-Functionalized Fluorenes
- 9-Alkylidene-9H-fluorene Polymers : Copolymers like PAFDTBT (bandgap: 1.84 eV, HOMO: -5.32 eV) achieve power conversion efficiencies (PCE) of 6.2% in solar cells due to optimized solubility and charge transport .
- 9-Arylidene-9H-fluorene Polymers : Substituted with alkoxy chains, these polymers (e.g., HMW-P1) reach PCEs up to 6.52% with additives like 1,8-diiodooctane, highlighting the impact of substituent position on device performance .
Bulky Substituents and Bifluorenes
- 9,9-Dioctyl-2,7-diiodo-9H-fluorene (CAS 278176-06-0): The dioctyl chains improve solubility in organic solvents (e.g., DCB), while iodine atoms enable Suzuki-Miyaura coupling for extended π-systems in semiconductors .
- 9,9′-Bifluorenes : Compounds like 9-n-butyl-9,9′-bifluorene exhibit blue-light emission with stacked fluorene rings (centroid distance: ~4.22 Å), avoiding π-π stacking to maintain high luminescence efficiency .
Electronic Properties
*Estimated from UV-Vis and cyclic voltammetry data.
Biological Activity
9-Fluoro-9H-fluorene, a derivative of fluorene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a fluorine atom substituted at the 9-position of the fluorene structure. This modification can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 9-fluorenone, closely related to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized compounds demonstrate activity against multiple bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
In particular, N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine displayed a high docking score in molecular modeling studies, suggesting strong interactions with bacterial proteins . Additionally, modifications in the side chains of fluorenone derivatives have been linked to enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound derivatives have been explored through various studies. Notably, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized and tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many of these compounds exhibited significant cytotoxicity compared to standard treatments like 5-fluorouracil .
Table: Summary of Anticancer Activity
Antioxidant Activity
Fluorenone derivatives have also been reported to possess potent antioxidant activity. This property is crucial as antioxidants help mitigate oxidative stress in biological systems. The incorporation of different substituents can enhance the antioxidant capacity of these compounds .
Case Studies
- Antimicrobial Efficacy : A study synthesized several fluorenone derivatives and evaluated their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications led to improved inhibitory concentrations against MRSA and other pathogens .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of fluorene derivatives on cancer cell lines (A-549 and MCF-7), it was found that certain compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing 9-fluoro-9H-fluorene, and how can reaction conditions be optimized?
this compound is typically synthesized via fluorination of fluorene derivatives. Key methods include:
- Electrophilic fluorination : Using reagents like Selectfluor™ to introduce fluorine at the 9-position. Reaction efficiency depends on solvent polarity (e.g., acetonitrile) and temperature (40–80°C) .
- Nucleophilic substitution : Halogenated precursors (e.g., 9-bromofluorene) react with fluoride sources (e.g., KF) under phase-transfer catalysis. Optimize by controlling reaction time (12–24 hrs) and stoichiometry (1:1.2 precursor:fluoride) .
- Purification : Recrystallization from toluene/hexane mixtures improves purity (>95%) .
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- NMR : NMR confirms fluorine incorporation (δ ≈ -120 ppm vs. CFCl). NMR resolves aromatic protons (δ 7.2–7.8 ppm, multiplet) .
- GC-MS : Quantifies purity (>99%) using non-polar columns (e.g., DB-5) with helium carrier gas .
- X-ray crystallography : Resolves molecular geometry and fluorine positioning (e.g., bond angles ≈ 120°) .
Q. How can solubility properties guide purification strategies for this compound?
- Solubility : Insoluble in water; moderately soluble in toluene, dichloromethane, and THF .
- Recrystallization : Use toluene for initial dissolution, followed by hexane dropwise addition to precipitate pure crystals .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to separate fluorinated byproducts .
Q. What are the key physical properties of this compound, and how are they determined?
- Melting point : 145–148°C (determined via differential scanning calorimetry) .
- Molecular weight : 184.21 g/mol (confirmed via high-resolution mass spectrometry) .
- LogP : ~3.5 (calculated via HPLC retention time correlation) .
Advanced Research Questions
Q. How does fluorine substitution at the 9-position influence electronic and steric properties compared to other halogenated fluorenes?
- Electronic effects : Fluorine’s electronegativity reduces HOMO-LUMO gaps by 0.3–0.5 eV vs. chloro/iodo derivatives (UV-Vis and cyclic voltammetry) .
- Steric effects : Minimal steric hindrance at the 9-position preserves planar fluorene geometry (X-ray data) .
- Comparative analysis : Fluorine’s small atomic radius enhances π-conjugation in polymers vs. bulkier halogens .
Q. What challenges arise in regioselective fluorination of fluorene, and how can they be addressed?
- Competing substitution : Fluorination at non-9 positions (e.g., 2- or 7-) occurs with poor directing groups. Mitigate via steric blocking (e.g., bulky substituents at adjacent positions) .
- Reagent selectivity : Use Lewis acids (e.g., BF) to polarize the fluorene ring and favor 9-position reactivity .
- Validation : NMR and single-crystal XRD confirm regiochemistry .
Q. How can this compound derivatives enhance photovoltaic material performance?
- Polymer design : Incorporate into donor-acceptor copolymers to improve charge transport (e.g., PCE up to 6.5% in solar cells) .
- Molecular weight effects : High-MW polymers (>50 kDa) reduce recombination losses (GPC and J-V curve analysis) .
- Alkoxy chain positioning : Meta-substitution on arylidene groups optimizes solubility without disrupting conjugation .
Q. What methodological considerations are critical for studying anisotropic rotation of this compound via carbon-13 relaxation?
- Correlation time calculation : Use T relaxation data with slip boundary hydrodynamic models to account for fluorine’s electronegativity .
- Bond length adjustments : Calibrate C-H bond distances using IR-derived stretching frequencies to reduce rotational axis errors .
- Solvent effects : Chloroform-d minimizes viscosity interference in rotational dynamics studies .
Q. How do computational models predict the electronic effects of 9-fluoro substitution in fluorene-based systems?
- DFT calculations : B3LYP/6-31G* simulations show fluorine’s inductive effect lowers LUMO by 0.4 eV, enhancing electron affinity .
- MD simulations : Compare with experimental rotational correlation times to validate force field parameters (e.g., AMBER) .
- Solvent modeling : COSMO-RS predicts solubility trends in organic solvents (e.g., toluene > DMSO) .
Q. How can discrepancies in reported physical properties of this compound be resolved?
- Cross-validation : Compare melting points (DSC), spectral data (NIST references), and crystallography (CCDC entries) .
- Batch analysis : Use GC-MS to detect trace impurities (e.g., dehalogenated byproducts) affecting property measurements .
- Collaborative studies : Replicate synthesis/purification protocols across labs to identify methodological variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
